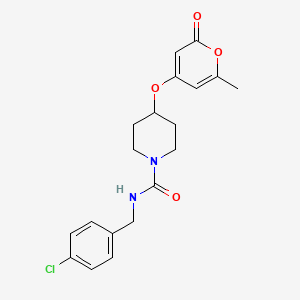

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Description

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core. Key structural features include:

- A 4-chlorobenzyl group attached to the carboxamide nitrogen, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4/c1-13-10-17(11-18(23)25-13)26-16-6-8-22(9-7-16)19(24)21-12-14-2-4-15(20)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOHXBLIYXEDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.

Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is attached through a nucleophilic substitution reaction.

Incorporation of the 6-Methyl-2-Oxo-2H-Pyran-4-yloxy Group: This group is introduced via an etherification reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl-2-oxo-2H-pyran-4-yloxy group.

Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyran rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the pyran ring.

Reduction Products: Reduced forms of the carbonyl groups.

Substitution Products: Substituted derivatives at the benzyl and pyran rings.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Recent studies indicate that derivatives of the compound demonstrate broad-spectrum antimicrobial effects. For instance, compounds similar to N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide have shown significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in stabilizing human red blood cell membranes, which is indicative of its ability to mitigate inflammatory responses .

- Cytotoxicity : In vitro studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Table 1: Overview of Synthesis Methods

Therapeutic Applications

The compound's unique structure and properties suggest several therapeutic avenues:

3.1. Antimicrobial Agents

Given its efficacy against bacterial strains, this compound could be developed into a new class of antimicrobial agents. Its mechanism likely involves interference with bacterial DNA replication or cell wall synthesis .

3.2. Anti-inflammatory Drugs

The anti-inflammatory properties observed in preliminary studies indicate potential for use in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

3.3. Cancer Therapeutics

The cytotoxicity profile suggests that this compound might be explored further as an anticancer drug, particularly for specific types of tumors responsive to piperidine derivatives .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogs with Piperidine-1-Carboxamide Cores

Several piperidine-1-carboxamide derivatives share structural similarities and provide insights into structure-activity relationships (SAR):

Key Observations :

- The 4-chlorobenzyl substituent is less bulky than PF750’s quinoline group, possibly reducing off-target effects .

Pharmacological and Physicochemical Profiles

Lipophilicity and Bioavailability :

- The 4-chlorobenzyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated), similar to compound 6b’s chlorobenzyl moiety . This may enhance membrane permeability but could reduce aqueous solubility.

- The 2-oxo-pyran group may improve solubility compared to PF750’s quinoline, which is highly hydrophobic .

Target Engagement :

- Analogs like PF3845 and PF750 are associated with GPCR/ion channel modulation . The target compound’s pyran-oxy group could interact with polar residues in binding pockets, akin to the pyridinyloxy group in PF3843.

- The benzodiazolone in compound 35 () demonstrates that electron-withdrawing groups on the piperidine ring can enhance enzyme inhibition , suggesting the target’s 2-oxo-pyran may have similar effects.

Limitations and Contradictions

Biological Activity

N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : N-[(4-chlorophenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide

- Molecular Formula : CHClNO

- Molecular Weight : 376.8 g/mol

- CAS Number : 1704535-05-6

This compound features a piperidine core, a 4-chlorobenzyl group, and a 6-methyl-2-oxo-2H-pyran moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have been shown to possess antibacterial properties against various pathogens. In vitro studies suggest that this compound could inhibit the growth of Gram-positive bacteria, attributed to the presence of the chlorobenzyl moiety which enhances membrane permeability and disrupts bacterial cell wall synthesis .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Studies on related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Interaction : The compound likely binds to active sites on enzymes such as AChE, affecting their catalytic activity.

- Cell Signaling Pathways : By influencing pathways like PI3K/Akt and MAPK, it can modulate cellular responses to stress and growth signals.

- Membrane Disruption : The chlorobenzyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various piperidine derivatives found that compounds with similar structural features to N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 31.25 µg/mL for the most effective analogs.

Study 2: Anticancer Activity

In a recent investigation, derivatives were tested against several cancer cell lines using MTT assays. The results indicated that N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine induced a dose-dependent decrease in cell viability in HT29 colon cancer cells, with IC values suggesting potent anticancer activity .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-chlorobenzyl)-4-hydroxypiperidine | Moderate antibacterial | Membrane disruption |

| N-(4-chlorobenzyl)-4-(2-methylpyran) | High anticancer | Apoptosis induction |

| N-(4-chlorobenzyl)-4-(6-methylpyran) | Significant AChE inhibition | Enzyme binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.